4-ethyl-5,5-dimethylpyrrolidin-2-one

Catalog No.
S6491703
CAS No.
1487925-86-9
M.F
C8H15NO
M. Wt
141.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-5,5-dimethylpyrrolidin-2-one

CAS Number

1487925-86-9

Product Name

4-ethyl-5,5-dimethylpyrrolidin-2-one

Molecular Formula

C8H15NO

Molecular Weight

141.2

4-ethyl-5,5-dimethylpyrrolidin-2-one is a cyclic organic compound characterized by its pyrrolidine ring structure, which includes an ethyl group at the 4-position and two methyl groups at the 5-position. Its molecular formula is C8H15NOC_8H_{15}NO, and it possesses a molar mass of approximately 143.21 g/mol. The compound is known for its unique structural features that contribute to its chemical reactivity and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For instance, using strong oxidizers can lead to the formation of ketones or carboxylic acids.
  • Reduction: This compound can undergo reduction reactions, typically involving hydride reagents like lithium aluminum hydride, yielding alcohols or amines .
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles .

The synthesis of 4-ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through various methods:

  • Alkylation of 5,5-Dimethylpyrrolidin-2-one: This method involves the alkylation of 5,5-dimethylpyrrolidin-2-one with ethyl halides in the presence of a base, leading to the formation of the desired compound.
  • Cyclization Reactions: Starting from suitable precursors such as amino acids or other nitrogen-containing compounds, cyclization can yield 4-ethyl-5,5-dimethylpyrrolidin-2-one under appropriate conditions .
  • Reduction of Nitriles: The reduction of nitriles that contain the appropriate substituents can also lead to the formation of this pyrrolidine derivative .

4-ethyl-5,5-dimethylpyrrolidin-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a scaffold for drug development targeting neurological disorders.
  • Chemical Synthesis: It is utilized as an intermediate in organic synthesis and may be involved in the production of other complex molecules.

Studies on the interactions of 4-ethyl-5,5-dimethylpyrrolidin-2-one with biological macromolecules are essential for understanding its pharmacological potential. Interaction studies often focus on:

  • Binding Affinity: Assessing how well this compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Investigating how it is metabolized in biological systems and its potential effects on metabolic processes.

These studies are crucial for evaluating its safety and efficacy in therapeutic applications.

Several compounds share structural similarities with 4-ethyl-5,5-dimethylpyrrolidin-2-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-Dimethylpyrrolidin-2-oneC6H11NOLacks ethyl group; used as a solvent and reagent.
4-Methylpyrrolidin-2-oneC6H13NOContains only one methyl group; less steric hindrance.
3-EthylpyrrolidineC7H15NDifferent nitrogen positioning; exhibits different reactivity patterns.
2-PyrrolidinoneC4H7NOSimplest member; serves as a precursor for many derivatives.

Uniqueness

4-ethyl-5,5-dimethylpyrrolidin-2-one's unique combination of an ethyl group and two methyl groups on the pyrrolidine ring distinguishes it from similar compounds. This structural arrangement influences its chemical behavior and potential biological activity, making it a candidate for further research in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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